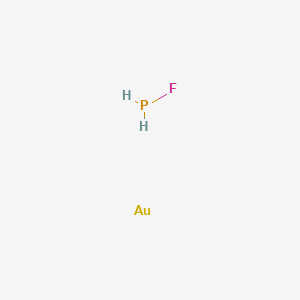
Phosphinous fluoride--gold (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous fluoride–gold (1/1) is a compound that consists of a gold atom bonded to a phosphinous fluoride groupThe existence of gold fluoride species was first noted in the late 19th century, but the number of known gold-fluoro compounds remains relatively small compared to other gold halides .
Vorbereitungsmethoden
The synthesis of phosphinous fluoride–gold (1/1) typically involves the reaction of gold compounds with fluorinating agents under controlled conditions. One common method is the use of xenon difluoride (XeF₂) as a fluorinating agent in an anhydrous environment to prevent the formation of hydroxy compounds . Industrial production methods for such compounds often require specialized equipment to handle the highly reactive and moisture-sensitive nature of gold-fluoro compounds .
Analyse Chemischer Reaktionen
Phosphinous fluoride–gold (1/1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state gold-fluoro compounds.
Reduction: Reduction reactions can convert it back to elemental gold and phosphinous fluoride.
Substitution: It can participate in substitution reactions where the fluoride ion is replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands.
Wissenschaftliche Forschungsanwendungen
Phosphinous fluoride–gold (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Its unique properties make it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials and nanotechnology applications
Wirkmechanismus
The mechanism of action of phosphinous fluoride–gold (1/1) involves its interaction with molecular targets through its gold and fluoride components. The gold atom can form stable complexes with various ligands, while the fluoride ion can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a catalyst and to influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphinous fluoride–gold (1/1) can be compared to other gold-fluoro compounds such as gold trifluoride (AuF₃) and gold pentafluoride (AuF₅). These compounds share similar reactivity patterns but differ in their oxidation states and specific applications. For example, gold pentafluoride is known for its high oxidizing ability, which surpasses that of molecular fluorine .
Conclusion
Phosphinous fluoride–gold (1/1) is a fascinating compound with unique chemical properties and a wide range of applications in scientific research Its synthesis requires careful handling due to its reactivity and sensitivity to moisture
Eigenschaften
CAS-Nummer |
154828-29-2 |
|---|---|
Molekularformel |
AuFH2P |
Molekulargewicht |
248.955 g/mol |
IUPAC-Name |
fluorophosphane;gold |
InChI |
InChI=1S/Au.FH2P/c;1-2/h;2H2 |
InChI-Schlüssel |
ZFOLZPKMABWNTJ-UHFFFAOYSA-N |
Kanonische SMILES |
FP.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


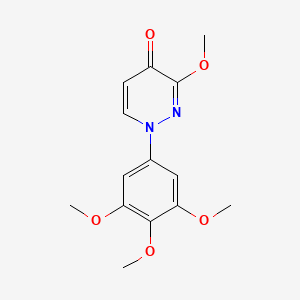
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
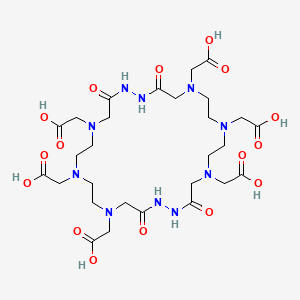
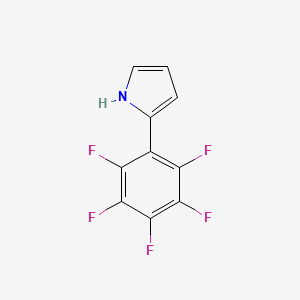
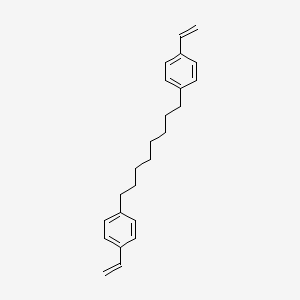

![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
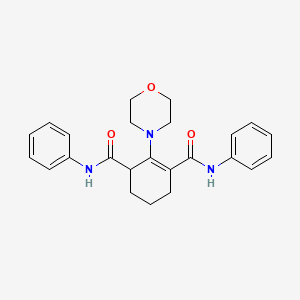

silane](/img/structure/B12556436.png)
